2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol
Overview
Description
The compound “2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol” are not well-documented in the literature .Scientific Research Applications
Synthesis of Novel Schiff Bases and Their Antimicrobial Activity
Researchers synthesized novel Schiff bases using derivatives of pyrazole and evaluated their antimicrobial activity. These bases showed significant potential against various microbial strains, highlighting the chemical's role in developing new antimicrobial agents. The study provided a basis for further investigation into the structural modification of pyrazole derivatives for enhanced biological activities (Divyaraj Puthran et al., 2019).
Modification of Polymeric Materials
Another application involves the functional modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with amine compounds, including derivatives of pyrazole. This modification improved the hydrogels' swelling properties and thermal stability, indicating the chemical's utility in enhancing material properties for potential medical applications (H. M. Aly & H. L. A. El-Mohdy, 2015).
Antioxidant Agent Synthesis
The catalytic synthesis of novel chalcone derivatives, including pyrazole derivatives, demonstrated potent antioxidant activities. This study not only provided insights into the antioxidant potential of these compounds but also highlighted the importance of structural analysis and synthesis methodologies in developing effective antioxidant agents (G. Prabakaran et al., 2021).
Catalysis and Heterogeneous Reactions
The compound has been used in heterogeneous catalysis, exemplified by the synthesis of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives. This demonstrates the compound's versatility in facilitating environmentally benign reactions with good yields, offering a sustainable approach to chemical synthesis (B. Maleki & S. S. Ashrafi, 2014).
Molecular Structure and Docking Studies
Studies on the molecular structure, FT-IR, vibrational assignments, HOMO-LUMO analysis, and molecular docking of related pyrazole derivatives have provided deep insights into their potential as anti-neoplastic agents. These investigations are crucial for understanding the interaction between such compounds and biological targets, paving the way for the development of novel therapeutic agents (Y. Mary et al., 2015).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[5-amino-3-(4-bromophenyl)pyrazol-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-3-1-8(2-4-9)10-7-11(13)15(14-10)5-6-16/h1-4,7,16H,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILSAXBMAGDRDGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)N)CCO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-amino-3-(4-bromophenyl)-1H-pyrazol-1-yl]ethan-1-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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